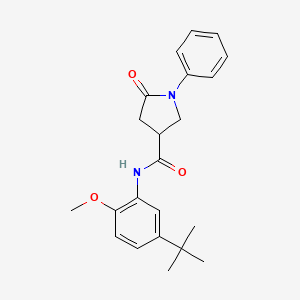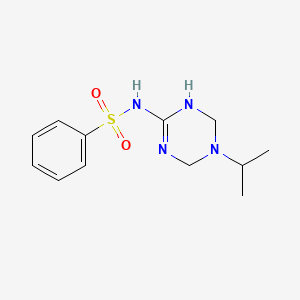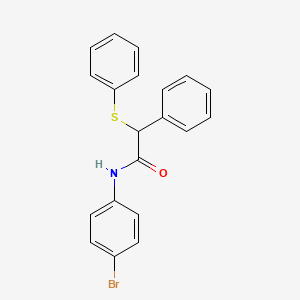
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as BPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPT is a member of the thioamide family, which has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biochemical and physiological effects. In animal models, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to reduce tumor growth and inflammation. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to exhibit antifungal activity by disrupting fungal cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide exhibits a wide range of biological activities, making it useful for studying various biological processes. However, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide and its potential applications in treating various diseases. Finally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has shown promise as a potential anticancer agent, and future research should focus on optimizing its use in cancer treatment.
Synthesemethoden
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of 4-bromonitrobenzene and aniline to form 4-bromoaniline. The 4-bromoaniline is then reacted with phenyl isothiocyanate to form N-(4-bromophenyl)thiourea. Finally, N-(4-bromophenyl)thiourea is reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to reduce inflammation in animal models of arthritis and to exhibit antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBUMJZJMYRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)

![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
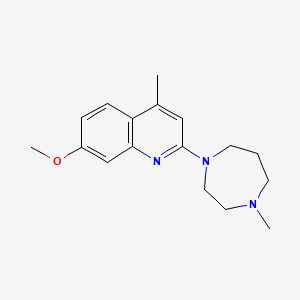

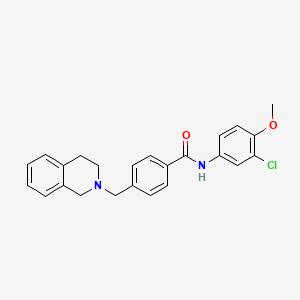

![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)
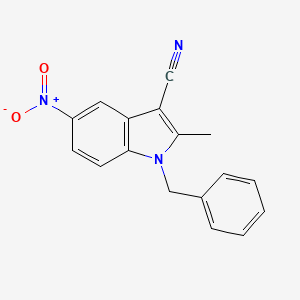
![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
